N-{4-[(2,6-DIMETHYLPIPERIDINO)SULFONYL]PHENYL}-N'-(2-ETHYLPHENYL)UREA
Overview
Description
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N’-(2-ethylphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a sulfonyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N’-(2-ethylphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-aminobenzenesulfonyl chloride with 2,6-dimethylpiperidine to form an intermediate sulfonamide. This intermediate is then reacted with 2-ethylphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N’-(2-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N’-(2-ethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N’-(2-ethylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by altering its conformation. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N’-(2-methylphenyl)urea
- N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N’-(2-propylphenyl)urea
Uniqueness
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N’-(2-ethylphenyl)urea is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2-ethylphenyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-3-(2-ethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-4-18-10-5-6-11-21(18)24-22(26)23-19-12-14-20(15-13-19)29(27,28)25-16(2)8-7-9-17(25)3/h5-6,10-17H,4,7-9H2,1-3H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOWDHBRGNSRRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3C(CCCC3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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